5-bromo-2-iodo-1-methyl-1H-imidazole
Description
5-Bromo-2-iodo-1-methyl-1H-imidazole is a halogenated imidazole derivative characterized by a bromine atom at position 5, an iodine atom at position 2, and a methyl group at the 1-position of the imidazole ring. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic properties conferred by the combination of heavy halogens (Br and I) and alkyl substitution. The methyl group at the 1-position improves stability against metabolic degradation, making it a valuable scaffold for drug discovery .
Properties
Molecular Formula |
C4H4BrIN2 |
|---|---|
Molecular Weight |
286.90 g/mol |
IUPAC Name |
5-bromo-2-iodo-1-methylimidazole |
InChI |
InChI=1S/C4H4BrIN2/c1-8-3(5)2-7-4(8)6/h2H,1H3 |
InChI Key |
XUXDGVWULCZKGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1I)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-iodo-1-methyl-1H-imidazole typically involves the halogenation of 1-methyl-1H-imidazole. The process can be carried out in two main steps:
Iodination: The subsequent iodination at the 2-position can be performed using iodine or an iodine source such as potassium iodide (KI) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl).
Industrial Production Methods
Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions may involve the use of polar solvents and catalysts like palladium or copper.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Reagents such as boronic acids, alkenes, or alkynes are used in the presence of palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or alkenyl derivatives.
Scientific Research Applications
5-Bromo-2-iodo-1-methyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is used in the development of functional materials, including dyes and catalysts.
Mechanism of Action
The mechanism of action of 5-bromo-2-iodo-1-methyl-1H-imidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of halogen atoms can enhance its binding affinity and specificity. The compound may also interact with various molecular targets and pathways, influencing cellular processes and signaling.
Comparison with Similar Compounds
Key Observations:
- Halogen Effects: The dual Br/I substitution in the target compound provides distinct reactivity compared to mono-halogenated analogs (e.g., 5-Bromo-2-methyl-1H-benzimidazole). Iodine’s larger atomic radius facilitates oxidative addition in catalytic cycles, whereas bromine is more electronegative, influencing electron density .
- Ring System Differences : Benzimidazole derivatives (e.g., 5-Bromo-2-methyl-1H-benzimidazole) exhibit extended conjugation, enhancing π-stacking interactions in biological targets compared to simple imidazoles .
Stability and Metabolic Considerations
- The methyl group at N1 in the target compound reduces susceptibility to oxidative metabolism compared to unmethylated analogs (e.g., 5-Bromo-1H-benzo[d]imidazol-2-amine) .
- Fluorinated analogs (e.g., 1-(5-Bromo-2-fluorophenyl)-1H-imidazole) exhibit longer half-lives in vivo due to fluorine’s resistance to cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
